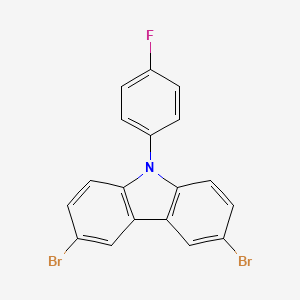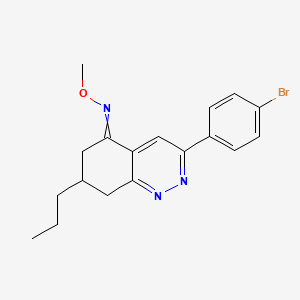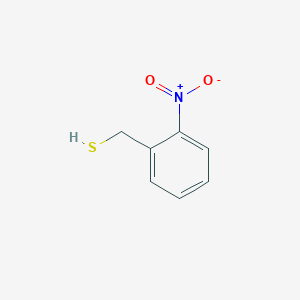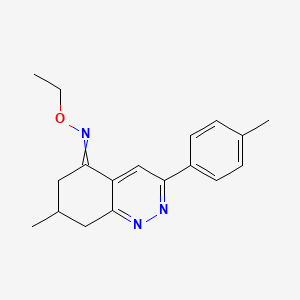
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole typically involves the bromination of 9-(4-fluorophenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form this compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Grignard reagents, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Major Products:
Substitution: Various substituted carbazoles depending on the reagent used.
Oxidation: Carbazole-3,6-dione.
Reduction: Reduced carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Materials Science: Employed in the creation of advanced materials with unique optical and electronic properties.
Chemical Sensors: Utilized in the design of sensors for detecting explosives and other hazardous substances due to its aggregation-induced emission properties.
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is largely dependent on its application. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 3,6-Dibromo-9-phenylcarbazole
- 3,6-Dibromo-9-octylcarbazole
- 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole
Comparison: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Compared to other similar compounds, it may exhibit enhanced stability, higher electron affinity, and improved performance in electronic applications .
Eigenschaften
Molekularformel |
C18H10Br2FN |
|---|---|
Molekulargewicht |
419.1 g/mol |
IUPAC-Name |
3,6-dibromo-9-(4-fluorophenyl)carbazole |
InChI |
InChI=1S/C18H10Br2FN/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)22(17)14-5-3-13(21)4-6-14/h1-10H |
InChI-Schlüssel |
HPYAVNYOKQBSPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12506725.png)
![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)


![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)


![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)

